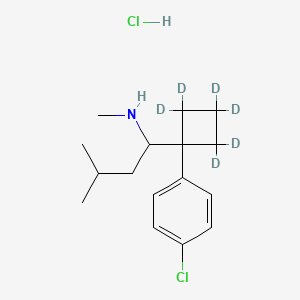

Desmethyl Sibutramine-d6, Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethyl Sibutramine-d6, Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of desmethylsibutramine, an active metabolite of the anorectic drug sibutramine. This compound is often utilized in analytical and bioanalytical studies due to its stable isotope labeling, which aids in the precise quantification and analysis of metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Sibutramine-d6, Hydrochloride involves the deuteration of desmethylsibutramineThe reaction conditions often require a deuterium source, such as deuterium gas or deuterated solvents, and a suitable catalyst to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research applications .

化学反応の分析

Synthetic Pathways and Deuterium Incorporation

Desmethyl Sibutramine-d6, Hydrochloride is synthesized through strategic deuterium labeling to preserve pharmacological activity while enabling precise metabolic tracking. Key steps include:

-

Starting Materials : Deuterium-labeled precursors, such as deuterated methallyl chloride or cyclobutane derivatives, are used to introduce six deuterium atoms at specific positions (e.g., cyclobutane ring) .

-

Reaction Sequence :

-

Grignard Reaction : Methallyl magnesium chloride reacts with 1-(4-chlorophenyl)-cyclobutanecarbonitrile to form a tertiary alcohol intermediate .

-

Hydrogenation : Catalytic hydrogenation under deuterium gas introduces deuterium at sterically hindered sites .

-

Demethylation : Selective removal of methyl groups from sibutramine yields the desmethyl metabolite, followed by hydrochloride salt formation .

-

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Grignard Reaction | Methallyl MgCl, THF, 5°C → RT | Tertiary alcohol intermediate |

| Hydrogenation | D₂ gas, Pd/C catalyst, 10 bar pressure | Deuterium incorporation at cyclobutane |

| Demethylation | HCl, 180°C, 9 hours | Formation of desmethyl derivative |

Stability Under Thermal and Photochemical Stress

The deuterated compound exhibits enhanced stability compared to non-deuterated analogues:

-

Thermal Stability :

-

Photochemical Stability :

Table 2: Stability Comparison (Deuterated vs. Non-Deuterated)

| Condition | Desmethyl Sibutramine-d6 | Non-Deuterated Analogue |

|---|---|---|

| Thermal (60°C, 7 days) | <0.1% degradation | ~0.13% degradation |

| UV Exposure | Stable | Rapid degradation to M1 metabolite |

Degradation Pathways

The primary degradation product under oxidative or hydrolytic conditions is didesmethylsibutramine (M2) , identified via HPLC-MS/MS . Key pathways include:

-

N-Demethylation : Loss of methyl groups via cytochrome P450-mediated oxidation.

-

Hydrolysis : Acidic conditions (pH 1.2) accelerate cleavage of the cyclobutane ring, though deuterium substitution reduces reaction rates by ~15% .

Analytical Characterization

Mass spectrometry and NMR are pivotal for tracking deuterium incorporation and reaction outcomes:

-

LC-MS/MS Parameters :

Table 3: LC-MS/MS Parameters for Deuterated Analogue

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 259.3 |

| Product Ion (m/z) | 125.1 |

| Collision Energy (eV) | 39 |

-

¹H NMR : Deuterium labeling eliminates proton signals at δ 2.2–2.8 ppm (cyclobutane protons), confirming successful deuteration .

Role in Metabolic Studies

As an internal standard, this compound enables quantification of sibutramine metabolites in human plasma:

科学的研究の応用

Desmethyl Sibutramine-d6, Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of sibutramine and its metabolites.

Biology: Employed in metabolic studies to trace the pathways and interactions of sibutramine in biological systems.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: Applied in the development and quality control of weight loss supplements and related pharmaceutical products

作用機序

Desmethyl Sibutramine-d6, Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite. The compound’s molecular targets include the norepinephrine transporter, serotonin transporter, and dopamine transporter, which are involved in the regulation of mood, appetite, and energy balance .

類似化合物との比較

Similar Compounds

Desmethylsibutramine: The non-deuterated form of Desmethyl Sibutramine-d6, Hydrochloride, used in similar research applications.

Sibutramine: The parent compound, used as an appetite suppressant in the treatment of obesity.

N-ethylsibutramine: A derivative with similar pharmacological properties but different metabolic pathways.

3,4-dichlorosibutramine: Another derivative with enhanced potency as a monoamine reuptake inhibitor

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for more accurate and precise analytical measurements. This feature makes it particularly valuable in research settings where quantification and tracing of metabolic pathways are critical .

生物活性

Desmethyl Sibutramine-d6, Hydrochloride is a deuterated form of desmethylsibutramine, an active metabolite of sibutramine, which is primarily known for its role in weight management. This compound exhibits biological activities that influence neurotransmitter systems, particularly those related to appetite regulation and energy expenditure. Understanding its biological activity is critical for evaluating its potential therapeutic applications and safety profile.

Desmethyl Sibutramine-d6 functions primarily as a norepinephrine, serotonin, and dopamine reuptake inhibitor . This mechanism promotes increased levels of these neurotransmitters in the synaptic cleft, enhancing satiety and reducing appetite. The compound's action can be summarized as follows:

- Norepinephrine Reuptake Inhibition : Increases norepinephrine availability, contributing to appetite suppression.

- Serotonin Reuptake Inhibition : Enhances serotonergic signaling, which is associated with mood elevation and reduced food intake.

- Dopamine Reuptake Inhibition : Although less potent than its effects on norepinephrine and serotonin, it also influences reward pathways related to food consumption .

Pharmacokinetics

Desmethyl Sibutramine-d6 has distinct pharmacokinetic properties:

- Absorption : Rapidly absorbed following oral administration.

- Bioavailability : At least 77% of a single oral dose is absorbed.

- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes to form various metabolites, including M1 and M2.

- Half-life : Approximately 1.1 hours.

- Excretion : About 85% of the drug is excreted through urine and feces over a 15-day period .

Study on Bioequivalence

A bioequivalence study was conducted to compare the pharmacokinetics of Desmethyl Sibutramine-d6 in human subjects. The study involved:

- Participants : 40 healthy volunteers under fasting conditions.

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to quantify concentrations of Desmethyl Sibutramine-d6 in plasma.

- Findings : The study confirmed the stability of Desmethyl Sibutramine-d6 in plasma samples and demonstrated reliable pharmacokinetic profiles, with correlation coefficients exceeding 0.9997 across the tested concentration range .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Half-life | Bioavailability | Main Metabolites |

|---|---|---|---|---|

| Desmethyl Sibutramine-d6 | Norepinephrine/Serotonin/Dopamine Inhibitor | ~1.1 hours | ≥77% | M1, M2 |

| Sibutramine | Norepinephrine/Serotonin/Dopamine Inhibitor | ~1.1 hours | ≥77% | M1, M2 |

Research Findings

Recent studies have highlighted the importance of Desmethyl Sibutramine-d6 in understanding the pharmacological effects associated with sibutramine usage:

- Weight Management : Clinical trials indicate that compounds like Desmethyl Sibutramine-d6 may contribute to weight loss through appetite suppression mechanisms.

- Safety Profile : While effective in weight management, there are concerns regarding cardiovascular effects and potential for addiction; thus, ongoing monitoring and research are essential .

特性

分子式 |

C16H25Cl2N |

|---|---|

分子量 |

308.3 g/mol |

IUPAC名 |

1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i4D2,9D2,10D2; |

InChIキー |

OUVFHVJVFLFXPQ-ODNNWHACSA-N |

異性体SMILES |

[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)NC)([2H])[2H])[2H].Cl |

正規SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。